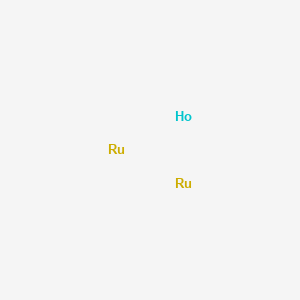
Holmium--ruthenium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Holmium–ruthenium (1/2) is a compound consisting of holmium and ruthenium in a 1:2 ratio Holmium is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of holmium–ruthenium (1/2) typically involves the reaction of holmium chloride with ruthenium chloride in a suitable solvent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of holmium–ruthenium (1/2) may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing advanced techniques such as high-temperature furnaces and automated control systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Holmium–ruthenium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dimethyl sulfoxide, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
科学的研究の応用
Holmium–ruthenium (1/2) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique electronic properties.
Medicine: Explored for its potential in cancer therapy, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of advanced materials, such as high-performance alloys and electronic components.
作用機序
The mechanism by which holmium–ruthenium (1/2) exerts its effects involves interactions with molecular targets and pathways. In catalysis, the compound facilitates the activation of reactants and the formation of intermediates, leading to the desired products. In biological applications, it may interact with cellular components, such as DNA or proteins, to induce specific effects, such as apoptosis in cancer cells.
類似化合物との比較
Holmium–ruthenium (1/2) can be compared with other similar compounds, such as:
Holmium–platinum (1/2): Similar in structure but with different catalytic and electronic properties.
Ruthenium–osmium (1/2): Shares some chemical properties with holmium–ruthenium (1/2) but differs in reactivity and applications.
特性
CAS番号 |
12055-54-8 |
|---|---|
分子式 |
HoRu2 |
分子量 |
367.1 g/mol |
IUPAC名 |
holmium;ruthenium |
InChI |
InChI=1S/Ho.2Ru |
InChIキー |
IZEDTSGPXLVGJB-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ru].[Ho] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















